1-(4-Ethynylphenyl)-2-methyl-1H-imidazole

Übersicht

Beschreibung

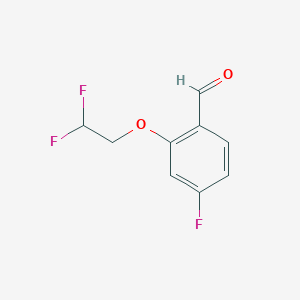

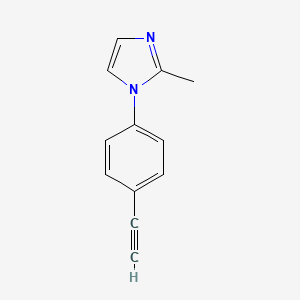

“1-(4-Ethynylphenyl)-2-methyl-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The ethynylphenyl group is a phenyl ring with an ethynyl substituent, which is a carbon-carbon triple bond. The 2-methyl group indicates a methyl substituent on the second carbon of the imidazole ring .

Molecular Structure Analysis

The molecular structure of “1-(4-Ethynylphenyl)-2-methyl-1H-imidazole” would consist of a planar five-membered imidazole ring with a methyl group on the second carbon and a phenyl ring with an ethynyl group on the first carbon .Chemical Reactions Analysis

Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the carbon between the two nitrogens .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Ethynylphenyl)-2-methyl-1H-imidazole” are not available due to the lack of specific studies on this compound .Wissenschaftliche Forschungsanwendungen

Farnesyl Protein Transferase Inhibition and Antitumor Effects : The compound R115777, which has structural similarities to 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, has been identified as a potent and selective inhibitor of farnesyl protein transferase. This compound demonstrates significant antitumor effects in vivo after oral administration in mice (Venet, End, & Angibaud, 2003).

Selective Histamine H3-Receptor Antagonists : A study on 4-alkynylphenyl ether derivatives of 3-(1H-imidazol-4-yl)propanol, which includes compounds structurally related to 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, revealed their potential as highly potent and selective H3 antagonists with oral activity and improved brain penetration. These compounds may be useful for therapy of H3-receptor-dependent diseases of the CNS (Krause et al., 1998).

Pharmaceutical Intermediate Synthesis : A practical synthetic route was developed for a pharmaceutical intermediate, 1-methyl-4-phenyl-1H-imidazol-2-amine, which is structurally similar to 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole. The synthesis involved cyclisation, hydrolysis, and methylation steps (Zhou et al., 2018).

Paramagnetic Conjugated Polymers : Research on polymers derived from poly(4-ethynyl-benzaldehyde) includes poly(2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl-3-oxide), which is related to 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole. These polymers exhibit paramagnetic properties and obey Curie's law, indicating potential applications in materials science (Saf et al., 1992).

Inhibitors of Heme Oxygenase : Certain imidazole-dioxolane compounds have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These compounds, which include structural analogs of 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, were found to be highly selective for the HO-1 isozyme (Vlahakis et al., 2006).

Corrosion Inhibition in Carbon Steel : A novel imidazoline derivative, structurally similar to 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, was investigated as a corrosion inhibitor for carbon steel in hydrochloric acid environments. This study demonstrates the potential application of such compounds in corrosion inhibition (Zhang et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Related compounds such as 4-ethynylphenylboronic acid pinacol ester have been used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties .

Mode of Action

Ethynylphenyl compounds are often involved in reactions such as the sonogashira cross-coupling reaction . This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide .

Biochemical Pathways

Related compounds have been used in the synthesis of covalent heterodyads of chlorophyll derivatives applicable as supramolecular light-harvesting systems .

Pharmacokinetics

The related compound 1-(4-ethynylphenyl)ethanone is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to environmental conditions which could impact its bioavailability.

Result of Action

Related compounds have been used in the preparation of f-18 radiolabeled galectin-3 inhibitors, which are used as surrogate positron emission tomography (pet) tracers .

Action Environment

The related compound 1-(4-ethynylphenyl)ethanone is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to environmental conditions.

Eigenschaften

IUPAC Name |

1-(4-ethynylphenyl)-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-11-4-6-12(7-5-11)14-9-8-13-10(14)2/h1,4-9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQZULPSQYKVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethynylphenyl)-2-methyl-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

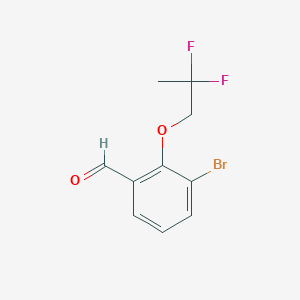

![2-[4-(2,2-Difluoropropoxy)phenyl]ethanol](/img/structure/B1412702.png)

![1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone](/img/structure/B1412705.png)